Potassium 2-ethylhexanoate
Overview
Description
Potassium 2-ethylhexanoate, also known as potassium iso-octanoate, is a chemical used to convert the tert-butylammmonium salt of clavulanic acid into potassium clavulanate (clavulanate potassium) . It is also used as a corrosion inhibitor in automotive antifreeze and as a catalyst for polyurethane systems .
Synthesis Analysis
The synthesis of Potassium 2-ethylhexanoate involves the methacrylation process using potassium 2-ethylhexanoate as a catalyst . This process is considered safer to handle during manufacturing processes compared to the conventionally used DMAP-ethylhexanoic acid and potassium hydroxide .Molecular Structure Analysis
The molecular formula of Potassium 2-ethylhexanoate is C8H15KO2 . Its average mass is 182.302 Da and its monoisotopic mass is 182.070908 Da .Chemical Reactions Analysis
Potassium 2-ethylhexanoate is used to convert the tert-butylammmonium salt of clavulanic acid into potassium clavulanate (clavulanate potassium) . It is also used as a corrosion inhibitor in automotive antifreeze and as a catalyst for polyurethane systems .Physical And Chemical Properties Analysis
Potassium 2-ethylhexanoate is a Potassium source that is soluble in organic solvents . Ethylhexanoates are carboxylates with many commercial applications . They are commonly used in various catalysts for oxidation, hydrogenation, and polymerization, and as an adhesion promoter .Scientific Research Applications
Catalyst in Oxidation, Hydrogenation, and Polymerization
Potassium 2-ethylhexanoate is used as a catalyst in various chemical reactions including oxidation, hydrogenation, and polymerization processes. Its role as a catalyst helps to increase the rate of these reactions, making it valuable in industrial and laboratory settings .
Adhesion Promoter
This compound serves as an adhesion promoter, enhancing the bonding between different materials. It is particularly useful in scenarios where strong adhesion is required for the stability and integrity of the final product .
Conversion of Clavulanic Acid
Potassium 2-ethylhexanoate is utilized to convert the tert-butylammmonium salt of clavulanic acid into potassium clavulanate, also known as clavulanate potassium. This conversion is significant in the pharmaceutical industry for producing antibiotics .
Catalyst for Polyurethane Systems
In the production of polyurethane foams, Potassium 2-ethylhexanoate acts as a catalyst. It helps control the reaction between polyols and isocyanates that leads to foam formation .
Unsaturated Polyester Resin Systems
This compound is also used as a catalyst for unsaturated polyester resin systems. It aids in the polymerization process that is crucial for forming solid resins used in various applications .
Corrosion Inhibitor in Automotive Antifreeze
Potassium 2-ethylhexanoate functions as a corrosion inhibitor in automotive antifreeze. It helps prevent corrosion of metal parts within the cooling system of vehicles .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Potassium 2-ethylhexanoate is a chemical compound that has several applications. It is primarily used to convert the tert-butylammonium salt of clavulanic acid into potassium clavulanate . This conversion process is crucial in the production of certain types of antibiotics, specifically those in the cephalosporin class .
Mode of Action
The mode of action of Potassium 2-ethylhexanoate involves its interaction with the tert-butylammonium salt of clavulanic acid. This interaction results in the conversion of the salt into potassium clavulanate . Potassium clavulanate is a potent inhibitor of bacterial beta-lactamase enzymes, and it is often combined with penicillin-group antibiotics to overcome antibiotic resistance .
Biochemical Pathways
Potassium 2-ethylhexanoate affects the biochemical pathway involved in the synthesis of beta-lactam antibiotics. By converting the tert-butylammonium salt of clavulanic acid into potassium clavulanate, it enables the inhibition of beta-lactamase enzymes . These enzymes are produced by some bacteria to resist the action of beta-lactam antibiotics. Therefore, the inhibition of these enzymes enhances the effectiveness of these antibiotics .
Result of Action
The result of the action of Potassium 2-ethylhexanoate is the production of potassium clavulanate, a compound that enhances the effectiveness of certain antibiotics . By inhibiting the beta-lactamase enzymes, potassium clavulanate allows the antibiotics to perform their function of destroying bacterial cell walls, leading to the death of the bacteria .
Action Environment
The action of Potassium 2-ethylhexanoate is influenced by environmental factors such as temperature and pH. These factors can affect the efficiency of the conversion process of the tert-butylammonium salt of clavulanic acid into potassium clavulanate . Furthermore, Potassium 2-ethylhexanoate is also used as a corrosion inhibitor in automotive antifreeze , indicating its stability and efficacy in various environments .
properties
IUPAC Name |
potassium;2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.K/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQCVZBBNZMKD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027525 | |
Record name | Potassium 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Slightly yellow glassy solid; [Strem Chemicals MSDS] | |
Record name | Hexanoic acid, 2-ethyl-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium 2-ethylhexanoate | |
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URL | https://haz-map.com/Agents/16769 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Potassium 2-ethylhexanoate | |
CAS RN |
3164-85-0 | |
Record name | Potassium 2-ethylhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003164850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 2-ethylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | POTASSIUM 2-ETHYLHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P089X9A38X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of potassium 2-ethylhexanoate in chemical synthesis?
A1: Potassium 2-ethylhexanoate is primarily employed as a catalyst in polymerization reactions, specifically in the production of polyisocyanurate (PIR) foams. [, , , ]
Q2: How does potassium 2-ethylhexanoate impact the synthesis of PIR foams?
A2: Potassium 2-ethylhexanoate acts as a catalyst for the trimerization of isocyanates, a crucial step in PIR foam formation. [] Its catalytic activity directly influences the isocyanurate yield, which in turn impacts the foam's properties, including its flammability. []
Q3: Beyond PIR foams, what other applications utilize potassium 2-ethylhexanoate?
A4: Potassium 2-ethylhexanoate plays a critical role in the pharmaceutical industry, specifically in the purification of clavulanic acid, a crucial beta-lactamase inhibitor. [, , ] It acts as a precipitation agent during the isolation and purification of potassium clavulanate, the clinically used form of clavulanic acid. [, , ]
Q4: How does potassium 2-ethylhexanoate facilitate the precipitation of clavulanic acid?
A5: While the precise mechanism is not fully elucidated in the provided research, it's suggested that potassium 2-ethylhexanoate forms an intermediate "amine salt of clavulanic acid" with t-octylamine, another precipitation agent used in the process. [] This intermediate is believed to enhance the purification process and improve the stability of the resulting potassium clavulanate. []
Q5: Are there theoretical methods to predict the effectiveness of different precipitation agents, including potassium 2-ethylhexanoate, for clavulanic acid purification?
A6: Yes, computational chemistry methods, specifically the calculation of reactivity indexes, have shown a good correlation with experimentally obtained yields for clavulanic acid precipitation. [] This approach can be used to screen potential precipitation agents and predict their effectiveness in the purification process. []
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